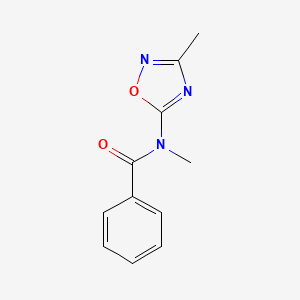

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Description

Properties

CAS No. |

62347-47-1 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |

InChI |

InChI=1S/C11H11N3O2/c1-8-12-11(16-13-8)14(2)10(15)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

CHQAQVZAMNIPMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)N(C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of an amidoxime with an acid chloride. One common method includes the following steps:

Formation of Amidoxime: The starting material, an amidoxime, is prepared by reacting a nitrile with hydroxylamine.

Cyclization: The amidoxime is then reacted with an acid chloride under basic conditions to form the 1,2,4-oxadiazole ring.

N-Methylation: The final step involves the methylation of the nitrogen atom to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazolium salts.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxadiazolium salts.

Reduction: Reduced heterocyclic compounds.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can be synthesized through several methods involving the formation of the oxadiazole ring followed by amidation. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This involves the reaction of hydrazides with carboxylic acid derivatives under dehydrating conditions.

- Amidation : The final step typically involves the reaction of an amine with a suitable acyl chloride or ester to form the benzamide structure.

The molecular formula for this compound is , with a molecular weight of approximately 336.4 g/mol .

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives of this compound have been evaluated against various cancer cell lines. In one study, compounds exhibited IC50 values ranging from 13.6 to 48.37 µM against human cancer cell lines such as HCT-116 and PC-3 . Further modifications to the chemical structure are suggested to enhance their efficacy.

Bioisosterism : The oxadiazole ring is recognized for its bioisosteric properties that allow for the modification of pharmacophores without significantly altering biological activity. This makes this compound a valuable scaffold for designing new therapeutic agents .

Biological Studies

Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in cancer cells. Such interactions can lead to modulation of cellular pathways that promote apoptosis or inhibit proliferation .

Toxicological Studies : Understanding the toxicological profile of this compound is essential for its development as a therapeutic agent. Studies assessing tissue concentrations and potential side effects are critical for evaluating safety and efficacy in clinical settings .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in materials science:

Development of Functional Materials : The unique properties of oxadiazole derivatives make them suitable for use in creating advanced materials such as polymers or liquid crystals. These materials can have applications in electronics and photonics due to their thermal stability and electronic properties.

Case Studies

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinctiveness lies in its N-methyl and 3-methyl-1,2,4-oxadiazol-5-yl substituents. Below is a comparative analysis with similar benzamide-oxadiazole hybrids:

Key Observations :

- Electron-Withdrawing Groups : The 1,2,4-oxadiazole ring itself is electron-deficient, but methyl substitution (as in the target compound) balances lipophilicity and stability .

- Synthetic Flexibility : The oxadiazole ring allows modular substitutions; chloromethyl () or iodo groups () enable further derivatization .

Metabolic Stability and Reactivity

The 1,2,4-oxadiazole ring is known to resist enzymatic degradation, as seen in 1,2,4-oxadiazole-bearing pyrazoles (), which exhibit enhanced metabolic stability compared to isosteres like imidazoles . The target compound’s N-methyl group further reduces susceptibility to oxidative metabolism, a feature shared with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where bulky substituents hinder enzymatic access .

Thermal and Chemical Stability

Studies on O-(N-acetylbenzimidoyl)benzamidoxime () reveal that 1,2,4-oxadiazoles form via thermal cyclization, retaining stability at high temperatures. This property is critical for applications requiring heat-resistant materials or prolonged shelf-life .

Biological Activity

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge on its biological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- CAS Number : 852180-71-3

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of amidoximes and carboxylic acids under dehydrating conditions.

- Attachment of the Benzamide Moiety : The oxadiazole intermediate is reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

- Purification and Characterization : Standard purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| U-937 (Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 0.75 | Disruption of DNA replication machinery |

Studies indicate that compounds with oxadiazole rings can exhibit cytotoxic activity significantly greater than traditional chemotherapeutics like doxorubicin . Specifically, this compound has been associated with enhanced selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

The biological activity of this compound appears to involve multiple mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.

- Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with this compound leads to significant apoptosis in sensitive cancer cell lines.

- Cell Cycle Arrest : Observations indicate that it can induce cell cycle arrest at specific phases, preventing further proliferation .

Study 1: Anticancer Activity Evaluation

In a controlled study evaluating various oxadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at low micromolar concentrations .

Study 2: Selectivity and Toxicity Assessment

Another investigation focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The study concluded that while exhibiting potent anticancer effects (IC50 values in the micromolar range), the compound displayed minimal toxicity towards normal cells at therapeutic doses .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide?

- Methodology : The compound can be synthesized via cyclocondensation of benzamide derivatives with hydroxylamine intermediates. For example, describes a method where hydroxylamine hydrochloride reacts with a carboxamide intermediate in dioxane and glacial acetic acid under reflux (90°C, 1.75 hours), followed by crystallization from ethyl acetate. Optimization of reaction time, temperature, and stoichiometry of hydroxylamine can improve yield .

- Key Steps :

- Use of dimethylacetamide dimethyl acetal for intermediate activation.

- Purification via recrystallization to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., methyl and oxadiazole groups). highlights the use of NMR for verifying aromatic protons and oxadiazole ring integrity.

- Mass Spectrometry (ESI-MS) : To validate molecular weight and fragmentation patterns (e.g., loss of methyl or oxadiazole groups) .

- X-ray Crystallography : For resolving stereochemistry and crystal packing. SHELX software ( ) is widely used for refining small-molecule structures .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles, fume hood).

- Avoid dust inhalation via local exhaust ventilation.

- Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can structural modifications of the oxadiazole ring influence biological activity?

- Design Strategy :

- Replace the 3-methyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability ( ).

- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility for in vivo studies.

Q. How can contradictory data on biological activity be resolved?

- Analysis Framework :

- Purity Validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew bioassay results ( ).

- Assay Variability : Compare IC values across multiple cell lines or enzymatic assays. For example, reports antiviral activity, while emphasizes antitumor effects, suggesting target-specific mechanisms .

- Statistical Tools : Apply ANOVA to assess significance across replicates or dose-response curves.

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Challenges : Low solubility in common solvents and polymorphism (multiple crystal forms).

- Solutions :

- Use solvent vapor diffusion with dichloromethane/hexane mixtures.

- Optimize cooling rates during crystallization ( ).

- Employ SHELXD for phase problem resolution in twinned crystals ( ) .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.

- Molecular Dynamics : GROMACS simulations to assess membrane permeability (e.g., blood-brain barrier penetration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.